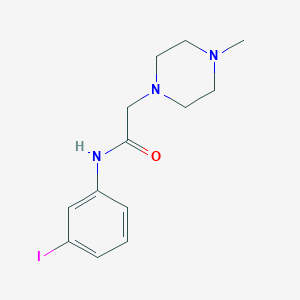amine hydrochloride](/img/structure/B4141693.png)
[4-(allyloxy)-3-methoxybenzyl](2-chlorobenzyl)amine hydrochloride
Übersicht
Beschreibung
[4-(allyloxy)-3-methoxybenzyl](2-chlorobenzyl)amine hydrochloride, commonly known as AMCA, is a chemical compound that has gained significant attention in scientific research. AMCA belongs to the class of arylalkylamines and is a potent selective inhibitor of the dopamine transporter. This compound has shown promising results in various studies and has the potential to be used in the treatment of several neurological disorders.
Wirkmechanismus
AMCA selectively inhibits the dopamine transporter, which is responsible for the reuptake of dopamine from the synaptic cleft. By inhibiting the reuptake of dopamine, AMCA increases the concentration of dopamine in the synaptic cleft, leading to enhanced dopaminergic neurotransmission. This mechanism of action is similar to that of other dopamine reuptake inhibitors such as cocaine and methylphenidate.
Biochemical and Physiological Effects:
AMCA has been shown to increase extracellular dopamine levels in the striatum, a brain region that plays a critical role in motor control and reward processing. This increase in dopamine levels is associated with enhanced locomotor activity and reinforcement learning. Additionally, AMCA has been shown to increase the release of norepinephrine and serotonin, two other neurotransmitters that are involved in the regulation of mood and behavior.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using AMCA in lab experiments is its selectivity for the dopamine transporter. This selectivity allows for the study of the specific role of dopamine in various physiological and behavioral processes. However, one limitation of using AMCA is its potential toxicity at high concentrations. Careful dosage and administration are required to ensure the safety of lab animals.
Zukünftige Richtungen
There are several future directions for the study of AMCA. One potential direction is the development of new drugs based on the structure of AMCA for the treatment of neurological disorders. Another direction is the investigation of the effects of AMCA on other neurotransmitter systems and brain regions. Finally, the study of the long-term effects of AMCA on behavior and cognition is an important area of future research.
Wissenschaftliche Forschungsanwendungen
AMCA has been extensively studied for its potential use in the treatment of neurological disorders such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD). It has been shown to selectively inhibit the reuptake of dopamine, a neurotransmitter that plays a critical role in the regulation of movement, motivation, and reward. This mechanism of action makes AMCA a promising candidate for the development of new drugs for the treatment of these disorders.
Eigenschaften
IUPAC Name |
N-[(2-chlorophenyl)methyl]-1-(3-methoxy-4-prop-2-enoxyphenyl)methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO2.ClH/c1-3-10-22-17-9-8-14(11-18(17)21-2)12-20-13-15-6-4-5-7-16(15)19;/h3-9,11,20H,1,10,12-13H2,2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRNNIAJUVBNNPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CNCC2=CC=CC=C2Cl)OCC=C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-chlorophenyl)methyl]-1-(3-methoxy-4-prop-2-enoxyphenyl)methanamine;hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,4-dichloro-N-(4-{[(4-nitrophenyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4141611.png)
![2-(1-adamantyl)-N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]acetamide](/img/structure/B4141612.png)
![2-(1-adamantyl)-N-[3-chloro-4-(4-morpholinyl)phenyl]acetamide](/img/structure/B4141624.png)
![methyl 2-({[(4-methyl-5-{2-methyl-1-[(3-methylbenzoyl)amino]propyl}-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B4141628.png)
![N-(4-{[2-(1-adamantyl)acetyl]amino}phenyl)-2-furamide](/img/structure/B4141635.png)
![(2,2-dimethylpropyl){5-[4-(4-methylbenzoyl)-1-piperazinyl]-2-nitrophenyl}amine](/img/structure/B4141643.png)



![1-benzyl-2-[(benzyloxy)(phenyl)methyl]-1H-benzimidazole](/img/structure/B4141670.png)
![2-[3-(1,3-benzodioxol-5-ylmethyl)-1-(4-chlorophenyl)-2,5-dioxo-4-imidazolidinyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B4141679.png)
![4-{2-[(3-nitrophenyl)amino]-1,3-thiazol-4-yl}phenyl acetate](/img/structure/B4141686.png)
![methyl 2-{[({5-[(4-methoxyphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}benzoate](/img/structure/B4141687.png)
